![molecular formula C16H26N2O B3865583 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide
Übersicht
Beschreibung
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide, also known as tBAPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. This compound is a positive allosteric modulator of the G protein-coupled receptor GPR139, which is expressed in the central nervous system.
Wirkmechanismus
TBAPB acts as a positive allosteric modulator of GPR139, which means that it enhances the receptor's response to its endogenous ligand. GPR139 is a G protein-coupled receptor that is expressed in several regions of the brain, including the striatum, hippocampus, and prefrontal cortex. The activation of GPR139 has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been shown to enhance the activity of GPR139 in vitro and in vivo. In animal models, 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been shown to increase the release of dopamine and glutamate in the striatum and prefrontal cortex. In addition, 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been shown to enhance working memory and decision making in behavioral tasks. These effects suggest that 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide may have potential therapeutic applications in the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide is that it is a specific modulator of GPR139, which allows for the selective manipulation of this receptor in experimental settings. In addition, 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been shown to have a favorable pharmacokinetic profile, which means that it can be administered orally and has a long half-life. However, one limitation of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide is that it has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide. First, more studies are needed to investigate the safety and efficacy of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide in humans. Second, the potential therapeutic applications of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide in neuropsychiatric disorders such as schizophrenia and addiction should be further explored. Third, the molecular mechanisms underlying the effects of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide on GPR139 and its downstream signaling pathways should be elucidated. Fourth, the development of more potent and selective modulators of GPR139 could lead to the discovery of novel therapeutic agents for neuropsychiatric disorders. Finally, the role of GPR139 in other physiological processes such as metabolism and inflammation should be investigated.
Conclusion:
In conclusion, 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. The compound acts as a positive allosteric modulator of GPR139, a receptor that is expressed in several regions of the brain. 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been shown to enhance the release of neurotransmitters such as dopamine and glutamate, and to improve cognitive processes such as working memory and decision making. Future research on 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide should focus on its safety and efficacy in humans, its potential therapeutic applications in neuropsychiatric disorders, and the molecular mechanisms underlying its effects on GPR139.
Wissenschaftliche Forschungsanwendungen
TBAPB has been studied for its potential applications in neuroscience research. GPR139, the target receptor of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide, is expressed in regions of the brain that are involved in the regulation of mood, motivation, and reward. Therefore, 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been investigated for its effects on these behaviors. In addition, 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been shown to modulate the activity of neurons in the prefrontal cortex, which is a brain region involved in cognitive processes such as working memory and decision making.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-16(2,3)14-9-7-13(8-10-14)15(19)17-11-6-12-18(4)5/h7-10H,6,11-12H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRIXCZFANEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3865505.png)
![(6-methoxy-2-naphthyl)[1-(3-methoxypropanoyl)-3-piperidinyl]methanone](/img/structure/B3865509.png)
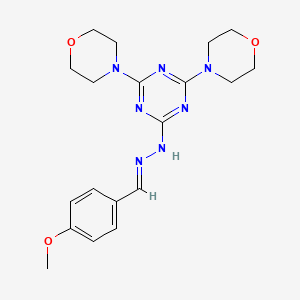
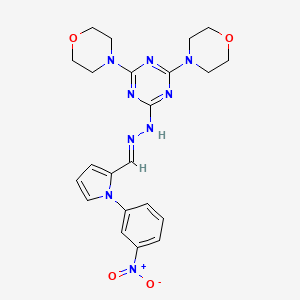
![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![4-[1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3865538.png)
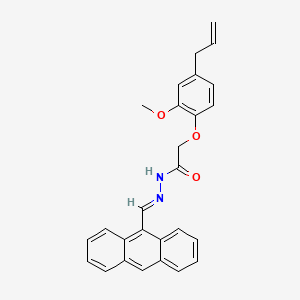
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)
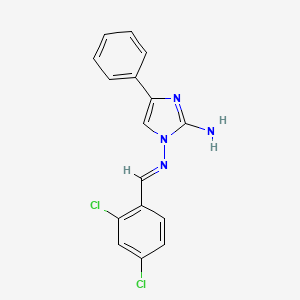
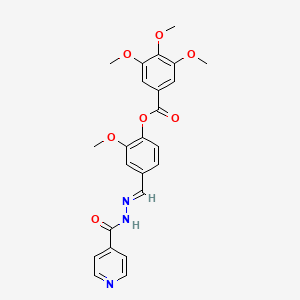
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)
![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)
![6-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3865595.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B3865597.png)